Cas no 105-92-0 (y,y-Carotene, 1,2-dihydro-1-hydroxy-)

y,y-Carotene, 1,2-dihydro-1-hydroxy- structure
105-92-0 structure
Productnaam:y,y-Carotene, 1,2-dihydro-1-hydroxy-
CAS-nummer:105-92-0
MF:C40H58O
MW:554.887932300568
CID:176700
PubChem ID:5365880

y,y-Carotene, 1,2-dihydro-1-hydroxy- Chemische en fysische eigenschappen

Naam en identificatie

    • y,y-Carotene, 1,2-dihydro-1-hydroxy-
    • (6E,8E,10E,12E,14E,16E,18Z,20E,22E,24E,26E)-2,6,10,14,19,23,27,31-octamethyldotriaconta-6,8,10,12,14,16,18,20,22,24,26,30-dodecaen-2-ol
    • rhodopin
    • (13'cis)-1,2-dihydro-psi,psi-caroten-1-ol
    • 1,2-Dihydro-1-hydroxy-psi,psi-Carotene
    • 1,2-Dihydro-psi,psi-caroten-1-ol
    • psi,psi-Carotene, 1,2-dihydro-1-hydroxy-
    • Hydroxylycopene
    • 1,2-Dihydro-ψ,ψ-carotene-1-ol
    • 1,2-Dihydro-1-hydroxy-ψ,ψ-carotene
    • 9EYB433RXU
    • 1,2-DIHYDRO-1-HYDROXY-.PSI.,.PSI.-CAROTENE
    • UNII-9EYB433RXU
    • Lycopene, 1,2-dihydro-1-hydroxy-
    • Rhodopin/ OH-Lycopene
    • LMPR01070114
    • C19795
    • SCHEMBL116152
    • CHEBI:35331
    • IRM
    • 1-hydroxy-1,2-dihydrolycopene
    • Q15424779
    • all-trans-2,6,10,14,19,23,27,31-octamethyldotriaconta-6,8,10,12,14,16,18,20,22,24,26,30-dodecaen-2-ol
    • .psi.,.psi.-Carotene, 1,2-dihydro-1-hydroxy-
    • ZE0
    • 105-92-0
    • Lycopene, 1,2-dihydro-1-hydroxy-, all-trans-
    • CNYVJTJLUKKCGM-RGGGOQHISA-N
    • RHODOPIN [MI]
    • DTXSID201019006
    • (6E,8E,10E,12E,14E,16E,18E,20E,22E,24E,26E)-2,6,10,14,19,23,27,31-octamethyldotriaconta-6,8,10,12,14,16,18,20,22,24,26,30-dodecaen-2-ol
    • 1,2-dihydro-1-hydroxylycopene
    • 1-Hydroxylycopene
    • Rhodopin, all-trans-
    • Inchi: InChI=1S/C40H58O/c1-33(2)19-13-22-36(5)25-16-28-37(6)26-14-23-34(3)20-11-12-21-35(4)24-15-27-38(7)29-17-30-39(8)31-18-32-40(9,10)41/h11-12,14-17,19-21,23-30,41H,13,18,22,31-32H2,1-10H3/b12-11+,23-14+,24-15+,28-16+,29-17+,34-20-,35-21+,36-25+,37-26+,38-27+,39-30+
    • InChI-sleutel: CNYVJTJLUKKCGM-LLPFWKDNSA-N
    • LACHT: C/C(=C/CC/C(=C/C=C/C(=C/C=C/C(=C\C=C\C=C(\C=C\C=C(\C=C\C=C(\CCCC(O)(C)C)/C)/C)/C)/C)/C)/C)/C

Berekende eigenschappen

  • Exacte massa: 554.449
  • Monoisotopische massa: 554.449
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 1
  • Aantal waterstofbondacceptatoren: 1
  • Zware atoomtelling: 41
  • Aantal draaibare bindingen: 17
  • Complexiteit: 1140
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 11
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Topologisch pooloppervlak: 20.2A^2
  • XLogP3: 14.2

Experimentele eigenschappen

  • Dichtheid: 0.912
  • Smeltpunt: 171° (preliminary sintering)
  • Kookpunt: 689.9°Cat760mmHg
  • Vlampunt: 166.8°C
  • Brekindex: 1.531
Aanbevolen leveranciers
上海贤鼎生物科技有限公司
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
上海贤鼎生物科技有限公司
Suzhou Senfeida Chemical Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Suzhou Senfeida Chemical Co., Ltd
Shanghai Aoguang Biotechnology Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Shanghai Aoguang Biotechnology Co., Ltd
Nanjing jingzhu bio-technology Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Nanjing jingzhu bio-technology Co., Ltd.
Hubei Henglvyuan Technology Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk